REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)=[N:7]2.[CH2:20](B(O)O)[CH:21]([CH3:23])[CH3:22].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.O.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1>[CH3:19][C:14]1[CH:13]=[C:12]([C:6]2[CH:5]=[CH:4][C:3]3[C:8](=[CH:9][CH:10]=[CH:11][C:2]=3[CH2:20][CH:21]([CH3:23])[CH3:22])[N:7]=2)[CH:17]=[C:16]([CH3:18])[CH:15]=1 |f:3.4.5.6.7|
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Name
|
|
Quantity
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4.3 g
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Type
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reactant
|
Smiles
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ClC1=C2C=CC(=NC2=CC=C1)C1=CC(=CC(=C1)C)C
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Name
|
|
Quantity
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3.2 g
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Type
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reactant
|
Smiles
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C(C(C)C)B(O)O
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Name
|
|
Quantity
|
0.538 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
|
Quantity
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18.3 g
|
Type
|
reactant
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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114 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The system was degassed for 20 minutes
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Duration
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20 min
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Type
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ADDITION
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Details
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Pd2(dba)3 was then added
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Type
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TEMPERATURE
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Details
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the system was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a Celite® plug
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Type
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WASH
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Details
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eluted with dichloromethane
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Type
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DISTILLATION
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Details
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The product was further purified by a Kugelrohr distillation
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Type
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CUSTOM
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Details
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further purified by column chromatography
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Type
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DISTILLATION
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Details
|
This was followed by another Kugelrohr distillation
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)C1=NC2=CC=CC(=C2C=C1)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |